2,4-Dihydroxy-5-(trifluoromethyl)pyridine
Overview
Description
2,4-Dihydroxy-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with hydroxyl groups at the 2 and 4 positions and a trifluoromethyl group at the 5 position. This compound is known for its unique chemical properties and has found applications in various fields, including catalysis, drug design, molecular recognition, and natural product synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxy-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products: The major products formed from these reactions include quinone derivatives, dihydropyridine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
2,4-Dihydroxy-5-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Hydroxy-5-(trifluoromethyl)pyridine
- 2,4-Dichloro-5-(trifluoromethyl)pyridine
- 2,4-Dihydroxy-5-(methyl)pyridine
Comparison: 2,4-Dihydroxy-5-(trifluoromethyl)pyridine is unique due to the presence of both hydroxyl and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, lipophilicity, and potential biological activity .
Biological Activity
Overview
2,4-Dihydroxy-5-(trifluoromethyl)pyridine (CAS No. 1227574-81-3) is a heterocyclic compound characterized by a pyridine ring with hydroxyl groups at the 2 and 4 positions and a trifluoromethyl group at the 5 position. This unique structure endows the compound with distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The presence of hydroxyl groups allows for hydrogen bonding, which can enhance the compound's solubility and interaction with biological targets. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, potentially affecting the compound's pharmacokinetics and dynamics.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. The hydroxyl groups are believed to play a crucial role in its mechanism of action by forming hydrogen bonds with microbial enzymes or receptors .
- Antiviral Activity : The compound has been evaluated for its antiviral potential. Similar trifluoromethyl-containing compounds have shown promise in inhibiting viral replication, indicating that this compound may also exhibit this property .
- Anticancer Properties : In vitro studies have demonstrated that derivatives of trifluoromethyl pyridines can inhibit cancer cell proliferation. Although specific data on this compound is limited, its structural analogs have shown activity against various cancer cell lines, suggesting potential anticancer applications .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation through competitive or non-competitive inhibition mechanisms.
- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways, affecting cell growth and survival.
Data Tables
The following table summarizes the biological activities reported for similar trifluoromethyl pyridine derivatives:
Case Studies
- Antimicrobial Screening : In a study examining various trifluoromethyl pyridines, compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli. The structural features of these compounds were correlated with their antimicrobial efficacy, highlighting the importance of the hydroxyl groups in enhancing activity .
- Anticancer Evaluation : A series of trifluoromethyl pyrimidine derivatives were synthesized and tested against multiple cancer cell lines (PC3, K562). Some compounds exhibited cytotoxicity comparable to doxorubicin, indicating potential for further development as anticancer agents .
Properties
IUPAC Name |
4-hydroxy-5-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)3-2-10-5(12)1-4(3)11/h1-2H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIILGATXITSJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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